2,5-Dimethyl-N-phenethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the class of pyrazolo-pyrimidines. This compound features a unique structure that incorporates both pyrazole and pyrimidine rings, which are fused together, making it a subject of interest in medicinal chemistry. The compound's potential applications in pharmaceuticals and its biological activity warrant further investigation.
This compound is synthesized from various precursors typically found in organic chemistry laboratories. It is classified under heterocyclic compounds due to the presence of nitrogen atoms in its ring structures. The specific classification within medicinal chemistry highlights its potential as a therapeutic agent.
The synthesis of 2,5-dimethyl-N-phenethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can be achieved through several methods, including:
A typical synthesis pathway may involve:
The molecular formula is , with a molecular weight of approximately 306.4 g/mol. The compound's structural data can be further analyzed using techniques such as NMR spectroscopy and X-ray crystallography to confirm its conformation.
2,5-Dimethyl-N-phenethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can participate in various chemical reactions including:
The reactivity of this compound can be influenced by electronic effects from substituents on the aromatic rings, which may enhance or diminish its reactivity in different chemical environments.
The mechanism of action for 2,5-dimethyl-N-phenethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is not fully elucidated but may involve:
Research into similar compounds suggests that they may exhibit activity against certain cancer cell lines or inflammatory pathways, indicating potential uses in oncology or anti-inflammatory therapies.
The compound is expected to exhibit:
Key chemical properties include:
Relevant data should be gathered through empirical studies to confirm these properties.
2,5-Dimethyl-N-phenethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has potential applications in:
The pyrazolo[1,5-a]pyrimidine core represents a privileged scaffold in drug discovery due to its versatile hydrogen-bonding capacity, planar aromatic structure, and tunable physicochemical properties. This bicyclic heterocycle serves as a bioisostere for purine nucleobases, enabling targeted modulation of ATP-binding sites in kinases and GPCRs. Its synthetic accessibility allows for regioselective functionalization at C-3, C-5, C-6, and C-7 positions, facilitating precise optimization of pharmacodynamic and pharmacokinetic profiles. For instance, the 7-amino derivatives (e.g., 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine, CAS# 2369-89-3) serve as key intermediates for anticancer agents, where the exocyclic amine anchors critical hydrogen bonds with biological targets like tyrosine kinases or checkpoint kinases [3] [6]. The scaffold’s π-deficient character enhances metabolic stability compared to purines, while nitrogen atom positioning modulates electron distribution for optimal target engagement. This is exemplified in FDA-approved drugs like larotrectinib, where the pyrazolo[1,5-a]pyrimidine core enables sub-nanomolar inhibition of TRK kinases through hinge-region interactions [5].
Structurally diverse pyrazolo[1,5-a]pyrimidine derivatives demonstrate wide-ranging biological activities contingent upon substitution patterns. The target compound 2,5-dimethyl-N-phenethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine integrates strategic modifications that balance target affinity and selectivity:
Table 1: Biological Profiles of Key Pyrazolo[1,5-a]pyrimidine Analogues
Compound | Key Substitutions | Biological Activity | Target |
---|---|---|---|
Larotrectinib | 7-(2-Pyridylmethyl)amine | IC₅₀ < 1 nM (TRKA-C kinases) | TRK kinases [5] |
SCH 58261 | 5-Amino-2-(2-furyl) group | Kᵢ = 2.3 nM (A₂A receptor) | Adenosine receptor [4] |
2,5-dimethyl-N-phenethyl-3-phenyl | 3-Phenyl, 5,6-dimethyl, N-phenethyl | Predicted MABA MIC: 0.8–1.5 µg/mL (M.tb) | Mycobacterial ATP synthase [9] |
Compound 11i (larotrectinib analog) | 7-Aryl-3-carbonitrile | IC₅₀ = 3.0 µM (MCF-7 cells) | Antiproliferative [5] |
Peripheral benzodiazepine ligands | 3-Acetamide derivatives | Kᵢ = 8.2 nM (PBR) | PBR [1] |
Notably, 3-phenyl substitution (as in the target compound) enhances hydrophobic pocket occupancy in mycobacterial ATP synthase inhibitors, while 5,6-dimethyl groups improve membrane permeability through moderate lipophilicity adjustment (LogP ≈ 3.5) [9]. Unlike larotrectinib’s rigid 2-pyridylmethylamine side chain, the flexible N-phenethyl group in the target compound may reduce P-glycoprotein efflux, potentially enhancing CNS penetration for neurological targets. Antiproliferative analogs like 7-aryl-2-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitriles demonstrate that electron-withdrawing groups (e.g., CN) at C-3 significantly boost cytotoxicity (IC₅₀ = 0.002–7.07 µM across HCT116 and MCF-7 cells) [5].
Substituent positioning on pyrazolo[1,5-a]pyrimidines dictates target selectivity through steric complementarity and electronic modulation:
Table 2: Structure-Activity Relationship (SAR) of Key Positions
Position | Bioactive Substitutions | Effect on Activity | Target Implications |
---|---|---|---|
C-3 | Phenyl, 4-Cl-phenyl | ↑ Hydrophobic interactions; 2-fold affinity boost | Mycobacterial ATP synthase [9] |
C-5/C-6 | Methyl, ethyl, dimethyl | ↑ Metabolic stability; moderate lipophilicity increase | Anticancer, PBR ligands [1] [5] |
C-7 | Phenethyl, 2-pyridylmethyl | ↑ Selectivity for CNS targets vs. kinases | PBR vs. kinase selectivity [1] [5] |
N-1 | Unsubstituted | Maintains aromaticity for π-stacking | Essential across targets |
The target compound 2,5-dimethyl-N-phenethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine integrates these principles: its 3-phenyl group occupies hydrophobic niches, 5,6-dimethyl groups enhance bioavailability, and N-phenethyl tail enables selective engagement with PBR or mycobacterial targets over kinases. Molecular modeling suggests the phenethyl moiety adopts a folded conformation that avoids steric clashes in compact binding sites [1] [9].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1